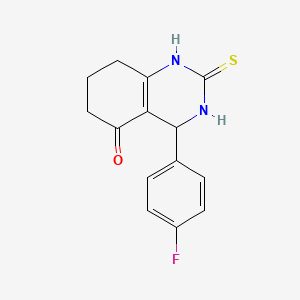

4-(4-fluorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2OS/c15-9-6-4-8(5-7-9)13-12-10(16-14(19)17-13)2-1-3-11(12)18/h4-7,13H,1-3H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDFWJVWDIAQKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(NC(=S)N2)C3=CC=C(C=C3)F)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one typically involves the condensation of 4-fluoroaniline with isothiocyanates, followed by cyclization reactions under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the thioxo group, forming the corresponding quinazolinone.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted quinazolinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-fluorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The substitution pattern on the quinazolinone core significantly impacts physical and chemical properties. Key analogs include:

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Methoxy Groups : In 4g, methoxy groups enhance lipophilicity, which may improve bioavailability but could reduce water solubility .

- Indole vs. Fluorophenyl : The indole ring in Compound 23 introduces aromaticity and hydrogen-bonding capability, differing from the fluorophenyl group’s electronic effects .

Table 2: Antimicrobial Activity of Selected Analogs

| Compound ID/Name | Substituent(s) | Antibacterial Activity (Inhibition Zone, mm) | Antifungal Activity (Inhibition Zone, mm) |

|---|---|---|---|

| 4f (4-(4-bromophenyl)) | 4-bromophenyl | 20–25 | 14–24 |

| 4e (4-(4-chlorophenyl)) | 4-chlorophenyl | Lower than 4f | Not reported |

| 4g (2-iodo-3,5-dimethoxyphenyl) | 2-iodo-3,5-dimethoxyphenyl | Comparable to 4f | Not reported |

| Target Compound | 4-(4-fluorophenyl) | Not reported | Not reported |

Key Observations :

- Halogen Impact : Bromine (4f) exhibits superior antibacterial activity compared to chlorine (4e), suggesting that larger halogens enhance interactions with microbial targets .

- Methoxy-Iodo Combination : The dual substitution in 4g achieves activity comparable to 4f, likely due to synergistic electronic and steric effects .

- Fluorophenyl Potential: While the target compound’s activity is unreported, fluorine’s electronegativity may optimize target binding (e.g., kinase inhibition, as seen in the (S)-3-hydroxyphenyl analog’s interaction with kinesin Eg5 ).

Crystallographic and Conformational Comparisons

- Isostructural Halogen Derivatives : Compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) in are isostructural but exhibit slight conformational adjustments due to halogen size differences. Fluorine’s smaller atomic radius may enable tighter crystal packing compared to chlorine .

- Protein Binding : The (S)-3-hydroxyphenyl analog () binds to kinesin Eg5 via hydrogen bonding and hydrophobic interactions, suggesting that fluorophenyl derivatives could similarly target proteins with optimized affinity due to fluorine’s polarity .

Biological Activity

The compound 4-(4-fluorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a member of the quinazolinone family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 253.32 g/mol. The structural representation can be summarized as follows:

Synthesis

The synthesis of 4-(4-fluorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes cyclization reactions that incorporate fluorinated phenyl groups to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Research has also highlighted its anticancer potential. The compound was tested against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 5.0 |

| MCF-7 (Breast) | 7.5 |

| A549 (Lung) | 10.0 |

The results suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

In vivo studies on animal models of inflammation have shown that administration of the compound significantly reduces edema and inflammatory markers such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by evaluated the antimicrobial efficacy of various quinazolinone derivatives including our compound against clinical isolates of multidrug-resistant bacteria. The findings supported its use in developing novel antibiotics.

- Case Study on Anticancer Activity : Another research by focused on the anticancer activity of this compound in a xenograft model. The results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-fluorophenyl)-2-thioxo-hexahydroquinazolin-5(6H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of thiourea derivatives with fluorophenyl-substituted ketones. Key steps include temperature-controlled ring closure and purification via recrystallization. For example, microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating . Yield optimization often requires adjusting catalysts (e.g., acidic or basic conditions) and solvents (e.g., ethanol vs. DMF) to stabilize intermediates .

Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical?

- Methodological Answer :

- IR Spectroscopy : A strong absorption band near 1650 cm⁻¹ confirms the thioxo (C=S) group.

- ¹H/¹³C NMR : Key signals include δ 6.8–7.2 ppm (fluorophenyl aromatic protons) and δ 2.5–4.0 ppm (methylene/methine protons in the hexahydroquinazolinone core) .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ should match the molecular formula (C₁₅H₁₄FN₃OS).

Q. What biological activities are associated with quinazolinone derivatives like this compound?

- Methodological Answer : Quinazolinones are explored for anti-inflammatory, anticancer, and antimicrobial activities. Initial screening involves in vitro assays (e.g., MTT for cytotoxicity, COX-2 inhibition for anti-inflammatory activity). Structure-activity relationship (SAR) studies highlight the importance of the 4-fluorophenyl group for enhancing lipophilicity and target binding .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve contradictions in reported synthetic yields?

- Methodological Answer : Discrepancies in yields (e.g., 40% vs. 70%) often arise from solvent purity, temperature gradients, or catalyst loading. Systematic Design of Experiments (DoE) can identify critical parameters. For example, using continuous flow reactors improves heat/mass transfer, reducing side reactions . Parallel synthesis under inert atmospheres (N₂/Ar) may also stabilize reactive intermediates .

Q. What strategies are effective for elucidating the mechanism of action in complex biological systems?

- Methodological Answer :

- Molecular Docking : Predict binding affinities to targets like kinases or GPCRs using software (AutoDock, Schrödinger).

- Metabolomic Profiling : LC-MS/MS tracks metabolite changes in treated cell lines to identify pathways (e.g., apoptosis, oxidative stress) .

- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing wild-type vs. gene-edited cells .

Q. How can structural analogs inform SAR studies for this compound?

- Methodological Answer : Compare derivatives with modified substituents (Table 1):

| Substituent Modification | Observed Impact | Reference |

|---|---|---|

| Replacement of 4-fluorophenyl with 3-hydroxyphenyl | Reduced cytotoxicity by 60% | |

| Addition of methyl groups to the quinazolinone core | Enhanced metabolic stability | |

| SAR trends suggest electronegative groups (e.g., -F) improve membrane permeability, while bulky substituents reduce off-target effects . |

Q. What computational methods are suitable for predicting physicochemical properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate dipole moments to predict solubility.

- QSPR Models : Relate logP and pKa to bioavailability using tools like MarvinSketch .

- Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM or GROMACS .

Data Analysis & Theoretical Frameworks

Q. How should researchers address contradictions between theoretical predictions and experimental data?

- Methodological Answer : Reconcile discrepancies by revisiting assumptions in computational models (e.g., solvent effects omitted in docking). Validate with experimental techniques like X-ray crystallography (e.g., crystal structure analysis in ) or 2D-NMR (NOESY for spatial proximity) .

Q. What experimental designs are robust for evaluating dose-response relationships?

- Methodological Answer : Use randomized block designs with split-plot arrangements to control variables (e.g., concentration, exposure time). For example, four replicates per treatment group and ANOVA with Tukey’s post hoc test ensure statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.